molecular formula C8H16N2O4 B12786773 N-(2-((1-Carboxyethyl)amino)ethyl)alanine CAS No. 6951-95-7

N-(2-((1-Carboxyethyl)amino)ethyl)alanine

Cat. No.: B12786773
CAS No.: 6951-95-7
M. Wt: 204.22 g/mol
InChI Key: YRXHNZVXWCZZEO-UHFFFAOYSA-N
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Description

N-(2-((1-Carboxyethyl)amino)ethyl)alanine: is an organic compound that belongs to the class of aminocarboxylic acids. This compound is formally a derivative of glycine and is characterized by its white solid appearance. It is soluble in water and has a molecular formula of C7H11NO6 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The most economical synthesis route is based on iminodiacetic acid, which is easily accessible by oxidizing diethanolamine. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-((1-Carboxyethyl)amino)ethyl)alanine can undergo oxidation reactions, forming various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism by which N-(2-((1-Carboxyethyl)amino)ethyl)alanine exerts its effects involves its interaction with metal ions and proteins. It acts as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include enzymes and receptors that are involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-(2-((1-Carboxyethyl)amino)ethyl)alanine is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable chelation .

Properties

CAS No.

6951-95-7

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

2-[2-(1-carboxyethylamino)ethylamino]propanoic acid

InChI

InChI=1S/C8H16N2O4/c1-5(7(11)12)9-3-4-10-6(2)8(13)14/h5-6,9-10H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

YRXHNZVXWCZZEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCCNC(C)C(=O)O

Origin of Product

United States

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